Fmoc-4-Aminomethyl-Phe(Alloc)-OH
Description
Significance of Orthogonally Protected Amino Acid Building Blocks in Contemporary Chemical Synthesis
Orthogonal protection is a cornerstone of modern chemical synthesis, enabling the selective removal of one protecting group in the presence of others that remain intact. iris-biotech.denih.gov This concept is of paramount importance in multi-step syntheses where different parts of a molecule need to be manipulated independently. springernature.com In peptide synthesis, for example, the main peptide chain is elongated by sequentially adding amino acids. Each amino acid has its alpha-amino group temporarily protected to prevent unwanted side reactions during the coupling step. altabioscience.com
The use of an orthogonal protecting group strategy, such as the widely adopted Fmoc/tBu (tert-butyl) combination, allows for the removal of the temporary Nα-Fmoc group under mild basic conditions (e.g., with piperidine) while the permanent side-chain protecting groups (like tBu) remain unaffected. iris-biotech.deamericanpeptidesociety.org These permanent groups are only removed at the final stage of synthesis, typically under acidic conditions. thermofisher.com This orthogonality ensures the integrity of the growing peptide and allows for the precise construction of long and complex sequences. altabioscience.com The availability of a diverse set of orthogonally protected building blocks, including those with unique functionalities, is crucial for synthesizing peptides with modified backbones, cyclic structures, or for the attachment of labels and other moieties. acs.orgsigmaaldrich.com
Historical Development of Fmoc and Alloc Protecting Group Chemistries in Peptide Synthesis
The development of protecting group chemistry has been a driving force in the advancement of peptide synthesis. lgcstandards.com The two main strategies that have dominated the field are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches. americanpeptidesociety.org The Boc strategy, developed earlier, relies on acid-labile protecting groups. thermofisher.com
The Fmoc group, introduced by Carpino and Han in 1970, offered a significant advantage due to its base lability. altabioscience.com This meant that the repeated deprotection steps during peptide chain elongation could be carried out under mild basic conditions, which is often less harsh on sensitive peptide sequences compared to the acidic conditions required for Boc removal. americanpeptidesociety.orgthermofisher.com The Fmoc strategy, often paired with acid-labile side-chain protecting groups, provides a truly orthogonal system. altabioscience.com The initial challenge with Fmoc chemistry was the reactivity of the dibenzofulvene byproduct generated during deprotection, which could react with the newly liberated amine. nih.gov The use of scavengers like piperidine (B6355638) effectively mitigates this issue. wikipedia.org
The Alloc (allyloxycarbonyl) protecting group, on the other hand, adds another layer of orthogonality. It is stable to both the acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. The Alloc group is typically removed under neutral conditions using a palladium catalyst. rsc.orgacs.org This unique deprotection condition makes the Alloc group an invaluable tool for the synthesis of complex peptides where selective deprotection of a specific site is required while both Fmoc and acid-labile groups need to remain intact. The development of more efficient and air-stable palladium catalysts has further enhanced the utility of the Alloc group in both solution-phase and solid-phase peptide synthesis. acs.org
Strategic Advantages of Bifunctional Phenylalanine Derivatives for Diversification in Chemical Biology
Bifunctional building blocks, which contain two reactive sites that can be manipulated independently, are powerful tools for creating molecular diversity. enamine.netenamine.net In the context of chemical biology, bifunctional amino acids, such as derivatives of phenylalanine, allow for the site-specific introduction of probes, labels, or other functional groups into peptides and proteins. acs.orgnih.gov
Fmoc-4-Aminomethyl-Phe(Alloc)-OH is a prime example of such a bifunctional building block. smolecule.com The phenylalanine core provides a rigid scaffold, and the two amino groups, protected by Fmoc and Alloc respectively, serve as orthogonal handles for chemical modification. For instance, after incorporation into a peptide chain via its carboxylic acid group, the Alloc group on the side chain can be selectively removed to expose an amino group. This newly freed amine can then be used for a variety of purposes, such as:
Cyclization: Forming a cyclic peptide by reacting with a carboxylic acid elsewhere in the peptide chain.
Branching: Initiating the growth of a second peptide chain from the side chain.
Labeling: Attaching a fluorescent dye, a biotin (B1667282) tag, or other reporter molecules for biological studies.
Drug Conjugation: Linking a therapeutic agent to the peptide.
This ability to precisely modify a peptide at a specific location opens up vast possibilities for designing novel peptide-based therapeutics, diagnostic agents, and research tools. The strategic placement of such bifunctional phenylalanine derivatives within a peptide sequence allows for the creation of complex architectures and the fine-tuning of biological activity.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H28N2O6 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(prop-2-enoxycarbonylamino)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C29H28N2O6/c1-2-15-36-28(34)30-17-20-13-11-19(12-14-20)16-26(27(32)33)31-29(35)37-18-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h2-14,25-26H,1,15-18H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m0/s1 |
InChI Key |
ILPBWYRVJNBXSE-SANMLTNESA-N |
Isomeric SMILES |
C=CCOC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C=CCOC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc 4 Aminomethyl Phe Alloc Oh and Its Analogues
Convergent and Divergent Synthesis Strategies for Fmoc-4-Aminomethyl-Phe(Alloc)-OH
The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and flexibility.
A divergent synthesis , conversely, would start from a common precursor, such as L-phenylalanine, and introduce the necessary functionalities in a stepwise manner. This strategy is often preferred for creating a library of analogues with variations in the protecting groups or the side chain. For example, starting from 4-amino-L-phenylalanine, one could introduce the Alloc group onto the side-chain amine and then the Fmoc group onto the alpha-amine. This sequential approach offers a controlled method for building the desired molecule.
Sequential Protecting Group Introduction (Fmoc and Alloc)
The most common and direct route to this compound involves the sequential introduction of the allyloxycarbonyl (Alloc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups onto 4-aminomethyl-L-phenylalanine. This method relies on the differential reactivity of the α-amino and side-chain amino groups.
The synthesis typically begins with the protection of the side-chain amino group of 4-aminomethyl-L-phenylalanine with the Alloc group. This is achieved by reacting the starting amino acid with allyl chloroformate in the presence of a base. Subsequently, the α-amino group is protected with the Fmoc group using a reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-fluorenylmethyl chloroformate), also under basic conditions. This sequential strategy ensures the selective protection of both amino functionalities, yielding the desired product. The use of chloroformates is a potent method for introducing these protecting groups. researchgate.net
Stereocontrol in the Synthesis of Phenylalanine Derivatives and Analogues
Maintaining the stereochemical integrity of the chiral center at the α-carbon is of paramount importance during the synthesis of amino acid derivatives. In the synthesis of this compound and its analogues, the starting material is typically the enantiomerically pure L-phenylalanine or a derivative thereof. nih.gov
Several strategies are employed to prevent racemization during the protection and coupling steps. The choice of coupling reagents and reaction conditions plays a crucial role. For instance, the use of certain additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) during amide bond formation can suppress racemization. nih.govpeptide.com Furthermore, performing reactions at lower temperatures and using non-polar solvents can also help in preserving the stereochemistry. Enzymatic methods, such as the use of phenylalanine aminomutase, can offer excellent stereoselectivity in the synthesis of phenylalanine analogues. beilstein-journals.org
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Purity
The efficiency and purity of the synthesized this compound are highly dependent on the optimization of reaction conditions, including the choice of catalysts for deprotection and coupling reagents.
Catalyst Systems for Allyloxycarbonyl Protection and Deprotection
The Alloc group is an orthogonal protecting group, stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal. Its cleavage is typically achieved using a palladium(0)-catalyzed reaction.
Table 1: Catalyst Systems for Alloc Deprotection
| Catalyst System | Scavenger | Key Features |
|---|---|---|
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Efficient deprotection with nutation or automated mixing. nih.gov |
| Pd(PPh₃)₄ | Dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃) | Quantitative removal from secondary amines on solid-phase without allyl back-alkylation. researchgate.net |
The choice of the palladium catalyst and the allyl cation scavenger is critical for efficient and clean deprotection. Phenylsilane and dimethylamine borane complex are commonly used scavengers that effectively trap the allyl group, preventing side reactions such as re-alkylation of the deprotected amine. researchgate.netnih.gov The reaction kinetics of Alloc deprotection can differ between primary and secondary amines, necessitating careful optimization of the reaction time and scavenger concentration. researchgate.net
Coupling Reagent Selection for Amino Acid Precursors
The formation of the peptide bond is a critical step in peptide synthesis, and the choice of coupling reagent significantly impacts the efficiency and the stereochemical purity of the product, especially when dealing with sterically hindered amino acids.
Table 2: Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Class | Key Characteristics |
|---|---|---|
| HBTU/TBTU | Aminium/Uronium Salt | Widely used, but can cause guanidinylation of the N-terminal amino group. |
| HATU | Aminium/Uronium Salt | More reactive than HBTU, efficient for hindered couplings. |
| PyBOP | Phosphonium Salt | Cleaner reactions than uronium salts, no guanidinylation. |
| COMU | Aminium/Uronium Salt | Based on Oxyma, considered safer than benzotriazole-based reagents and requires only one equivalent of base. peptide.com |
For sterically hindered amino acids like this compound, more potent coupling reagents such as HATU or COMU are often preferred to drive the reaction to completion and minimize side reactions. sigmaaldrich.com Phosphonium-based reagents like PyBOP are also a good choice as they generally lead to cleaner reactions compared to their uronium counterparts. sigmaaldrich.com The addition of additives like HOBt or Oxyma is a standard practice to suppress racemization during the coupling step. peptide.com
Development of Alternative Synthetic Pathways for this compound
Research into alternative synthetic routes aims to improve efficiency, scalability, and access to a wider range of analogues. One promising approach involves the use of cross-coupling reactions.
The Negishi cross-coupling reaction, for example, can be employed to construct the phenylalanine backbone. This involves the coupling of a pre-functionalized aryl halide with a suitably protected β-iodoalanine derivative in the presence of a palladium catalyst. nih.gov This strategy offers a convergent and flexible route to various substituted phenylalanine analogues.
Another area of development is the use of novel deprotection strategies for the Fmoc group itself. While typically removed by piperidine (B6355638), alternative methods such as catalytic hydrogenation under neutral conditions have been developed. nih.gov Such methods could offer advantages in the synthesis of sensitive peptides where basic conditions are detrimental. Furthermore, orthogonal deprotection strategies for the Fmoc group in the presence of highly reactive electrophiles have been explored, utilizing H₂/Pd in acidic media to directly deliver the ammonium (B1175870) salt and prevent side reactions. acs.org These advancements in synthetic methodology provide more tools for the efficient and clean synthesis of complex peptide building blocks like this compound.
Applications of Fmoc 4 Aminomethyl Phe Alloc Oh in Solid Phase Peptide Synthesis Spps
Orthogonal Deprotection Strategies in Fmoc-SPPS Utilizing the Allyloxycarbonyl Group
Orthogonality in protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. acs.org The Fmoc/Alloc combination is a classic example of such a strategy. The Alloc group is stable under the basic conditions required for Fmoc removal and the acidic conditions often used for final cleavage from the resin, but it can be selectively removed using specific catalysts. thaiscience.infosigmaaldrich.com
The selective removal of the Alloc group from a peptide chain while it is still attached to the solid support is most commonly achieved through palladium(0)-catalyzed allylic cleavage. thaiscience.info This reaction is typically performed under neutral and mild conditions, ensuring the stability of other acid-labile or base-labile protecting groups on the peptide. researchgate.net The process involves a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which catalyzes the transfer of the allyl group to a scavenger molecule. researchgate.netuci.edu
A variety of scavengers can be used to trap the allyl cation generated during the reaction, preventing side reactions like re-alkylation of the newly liberated amine. The choice of scavenger and solvent system can influence the reaction's efficiency and kinetics. thaiscience.info For instance, the deprotection rate of the Alloc group can be dependent on the type of resin used, with polyethylene (B3416737) glycol-polystyrene (PEG-PS) resins sometimes offering greater accessibility for the catalyst compared to standard polystyrene (PS) resins. thaiscience.info
| Palladium Catalyst | Scavenger/Reagent System | Solvent | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (DCM) | researchgate.net |
| Pd(PPh₃)₄ | N-Methylmorpholine (NMM) / Acetic Acid (AcOH) | DCM/AcOH/NMM | thaiscience.infosigmaaldrich.com |
| Pd(PPh₃)₄ | N-Methylaniline | Dimethylformamide (DMF) | rsc.org |
| Pd(PPh₃)₄ | Dimethylamine-borane complex (Me₂NH·BH₃) | Not Specified | researchgate.net |
A critical aspect of the utility of Fmoc-4-Aminomethyl-Phe(Alloc)-OH is the complete compatibility of the Alloc group with the standard conditions used for Fmoc group removal. The Nα-Fmoc protecting group is cleaved iteratively throughout the synthesis using a secondary amine base, most commonly a solution of 20% piperidine (B6355638) in a solvent like DMF. uci.edunih.govnih.gov
The Alloc group is completely stable to these basic conditions. sigmaaldrich.com This stability allows for the routine elongation of the peptide chain by standard Fmoc-SPPS protocols without premature loss of the side-chain protection. nih.gov Consequently, the peptide can be fully assembled, and only then is the Alloc group removed orthogonally to expose the 4-aminomethyl side chain for specific modifications, while all other side-chain protecting groups (like tBu, Boc, Trt) and the N-terminal Fmoc group (if desired) remain intact. This orthogonal system provides precise control over which part of the peptide is modified and when. acs.orgresearchgate.net
Site-Specific Functionalization of Peptides via the 4-Aminomethyl Side Chain
Once the Alloc group is selectively removed from the 4-aminomethylphenylalanine residue, a primary amine is exposed on the side chain. This amine serves as a versatile chemical handle for the site-specific introduction of a wide array of functionalities onto the peptide scaffold. thaiscience.info
The exposed primary amine on the phenylalanine side chain is nucleophilic and can readily react with various electrophilic reagents. This enables late-stage derivatization, where modifications are introduced after the main peptide backbone has been synthesized. thaiscience.info This approach is powerful for creating peptide conjugates without altering the core peptide sequence. For example, after on-resin Alloc deprotection, the free amine can be acylated or alkylated to attach other molecules. thaiscience.infonih.gov This method allows for the synthesis of peptide-based affinity labels by introducing reactive groups like isothiocyanates or bromoacetamides, which can then form covalent bonds with their biological targets. thaiscience.info
The 4-aminomethyl handle is frequently used for the site-specific installation of reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or other chemical probes. epfl.chnih.gov This allows for the creation of tagged peptides used in a variety of biological assays, including fluorescence microscopy, binding studies, and protein purification. nih.govresearchgate.net The ability to introduce a single tag at a defined position is crucial for obtaining homogeneous products with reliable and quantifiable properties. For instance, a fluorescent dye like 5(6)-carboxyfluorescein (B613776) can be coupled to the deprotected amine, yielding a peptide specifically labeled for detection. rsc.org
| Tag/Moiety Type | Example | Purpose | Reference |
|---|---|---|---|
| Fluorescent Tag | 5(6)-Carboxyfluorescein | Fluorescence imaging, binding assays | rsc.org |
| Reactive Group | Isothiocyanate | Affinity labeling, covalent conjugation | thaiscience.info |
| Reactive Group | Bromoacetamide | Affinity labeling, covalent conjugation | thaiscience.info |
| Affinity Tag | Biotin | Purification, detection | springernature.com |
Construction of Complex Peptide Architectures and Peptide Conjugates
The orthogonal nature of the Alloc protecting group in this compound is instrumental in the synthesis of non-linear and complex peptide structures. By selectively deprotecting one or more side chains, chemists can introduce branches, loops, or conjugate other molecules at specific internal positions of a peptide chain.
This strategy is particularly effective for creating 'side-chain-to-side-chain' cyclic peptides. researchgate.net In this approach, two orthogonal protecting groups, such as Alloc on a lysine (B10760008) or diaminobutyric acid residue and an allyl ester on a glutamic or aspartic acid residue, are removed simultaneously using a palladium catalyst. The newly exposed side-chain amine and carboxyl groups can then be reacted together on the resin to form a lactam bridge, resulting in a cyclized peptide. researchgate.net This on-resin cyclization is an efficient method for producing constrained peptides, which often exhibit enhanced stability and biological activity. The ability to form such defined structural motifs is a key advantage offered by building blocks like this compound. nih.govpeptidetherapeutics.org
Synthesis of Branched Peptides Incorporating 4-Aminomethyl-Phenylalanine
Branched peptides are of significant interest in drug discovery, immunology, and materials science due to their unique topologies, which can enhance biological activity, improve stability, and allow for multivalent ligand presentation. The structure of this compound is ideally suited for the synthesis of such molecules.
The strategy involves incorporating the this compound residue at a specific branching point within the primary peptide sequence using standard Fmoc-SPPS. After the main chain is assembled to the desired length, the Alloc group on the 4-aminomethylphenylalanine side chain can be selectively removed on the solid support. nih.gov This unmasks a primary amine on the side chain, which then serves as a new initiation point for the synthesis of a second, distinct peptide chain. This process allows for the creation of well-defined, asymmetrically branched peptides where the composition and length of both the main chain and the side chain are precisely controlled. This approach is analogous to the widely used method of creating branched peptides using orthogonally protected lysine residues, such as Fmoc-Lys(Alloc)-OH. cem.com
Table 1: Orthogonal Deprotection Conditions for On-Resin Branching
| Step | Reagent | Conditions | Purpose | Citation |
|---|---|---|---|---|
| Fmoc Removal | 20% Piperidine in DMF | Room Temperature, 5-20 min | Deprotection of α-amine for linear chain elongation | nih.gov |
| Alloc Removal | Pd(PPh₃)₄ (0.3-0.5 equiv.), PhSiH₃ (20 equiv.) in DCM | Room Temperature, 20-60 min | Selective deprotection of side-chain amine for branching | nih.govnih.gov |
| Branch Elongation | Standard Fmoc-SPPS cycles | Room Temperature | Synthesis of the peptide side chain | nih.gov |
Chemo- and Regioselective Ligation Strategies
The ability to perform chemical reactions at specific sites within a peptide is crucial for developing sophisticated probes, diagnostics, and therapeutics. The orthogonal nature of this compound provides a chemical handle for just such modifications.
Once the peptide backbone is synthesized, the selective on-resin removal of the Alloc group exposes the nucleophilic aminomethyl group. This functional group can then participate in a variety of chemo- and regioselective ligation reactions. For instance, the newly freed amine can be acylated with a range of molecules, including fatty acids to create lipopeptides, or conjugated to reporter molecules like fluorophores or biotin. nih.gov Furthermore, this side-chain amine can be used as one of the reactive partners in on-resin cyclization reactions, where it forms a lactam bridge with a C-terminal carboxyl group or an activated side-chain carboxyl group of another residue (e.g., glutamic acid or aspartic acid), leading to the formation of head-to-side-chain or side-chain-to-side-chain cyclic peptides. nih.govfrontiersin.org This strategy offers a powerful method for constraining peptide conformation, which can lead to increased receptor affinity and biological stability. The use of a palladium catalyst for Alloc deprotection is compatible with most other protecting groups used in Fmoc-SPPS, ensuring the integrity of the rest of the peptide. nih.gov
Applications in Peptidomimetic and Foldamer Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against proteolysis and better bioavailability. Foldamers are non-natural oligomers that adopt specific, stable secondary structures. The incorporation of 4-aminomethyl-L-phenylalanine is a valuable strategy in the design of both. chemimpex.comnih.gov
Advanced Peptide and Peptidomimetic Library Synthesis
Combinatorial chemistry and the synthesis of peptide libraries are powerful tools for drug discovery and the study of protein-protein interactions. youtube.com this compound is an excellent building block for creating sophisticated "one-bead, one-compound" libraries with focused diversity.
The synthetic strategy involves synthesizing a common peptide scaffold on a solid support. At the position where this compound is incorporated, the resin beads can be pooled, and the Alloc group is removed. The resin is then split into multiple portions, and a different building block (e.g., an activated carboxylic acid) is coupled to the exposed aminomethyl side chain in each portion. This process introduces a point of diversity at a specific site within the peptide. The portions can then be recombined for further elongation of the main chain or cleaved from the support to yield a library of peptides, each with a unique side-chain modification at the 4-aminomethylphenylalanine position. This approach allows for the generation of large libraries of peptidomimetics, which can be screened for binding affinity to a specific biological target, thereby accelerating the discovery of new lead compounds. youtube.comresearchgate.net
Table 2: Research Applications Enabled by this compound
| Application Area | Key Synthetic Strategy | Resulting Structure | Research Goal |
|---|---|---|---|
| Branched Peptides | Orthogonal side-chain deprotection and subsequent elongation | Y-shaped or comb-like peptides | Multivalent ligand display, vaccine development |
| Cyclic Peptides | On-resin side-chain deprotection followed by lactamization | Head-to-side-chain or side-chain-to-side-chain macrocycles | Increased stability and receptor affinity |
| Peptidomimetics | Incorporation of a non-canonical residue with a modifiable handle | Peptides with altered backbone geometry and novel side chains | Enhanced proteolytic resistance, improved bioavailability |
| Peptide Libraries | Combinatorial modification of the deprotected side chain | Large collections of related peptides with focused diversity | High-throughput screening, lead optimization |
Mechanistic Insights and Challenges in Fmoc 4 Aminomethyl Phe Alloc Oh Mediated Synthesis
Investigations into Deprotection Mechanism and Kinetics of the Allyloxycarbonyl Group
The removal of the Alloc protecting group is a critical step that relies on palladium(0)-catalyzed allylic cleavage. sigmaaldrich.comgoogle.com This reaction, often referred to as the Tsuji-Trost reaction, involves the coordination of the palladium catalyst to the allyl group of the Alloc moiety. wpmucdn.com This is followed by the formation of a π-allyl complex and subsequent nucleophilic attack, which liberates the free amine. wpmucdn.com
The efficiency of this deprotection is dependent on several factors, including the choice of palladium catalyst and the nucleophilic scavenger used to accept the allyl group. google.com Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst for this purpose. google.comwpmucdn.com The selection of the scavenger is also crucial for achieving quantitative deprotection under mild conditions while preventing unwanted side reactions. google.com
Recent studies have explored optimizing Alloc deprotection. For instance, microwave-assisted deprotection has been shown to accelerate the removal of Alloc and related allyl ester protecting groups under atmospheric conditions, challenging the traditional requirement for strict oxygen-free environments. biotage.com This suggests a greater tolerance of the palladium catalyst to atmospheric conditions than previously thought, potentially simplifying and expediting the synthesis process. biotage.com
The kinetics of the deprotection can be influenced by the specific reagents and conditions used. For example, a common method utilizes a cocktail of Pd(PPh₃)₄, chloroform, acetic acid, and N-methylmorpholine (NMM). sigmaaldrich.com The reaction is generally rapid, but the lifetime and efficiency of the catalyst can be affected by environmental factors. biotage.com
Understanding and Mitigating Side Reactions Associated with Orthogonal Protecting Groups in SPPS
The use of multiple protecting groups in SPPS, while essential for directing the synthesis, can also lead to a variety of side reactions that compromise the integrity and purity of the final peptide. biosynth.compeptide.com
Strategies for Minimizing Diketopiperazine Formation
Diketopiperazine (DKP) formation is a prevalent side reaction in SPPS, particularly when synthesizing peptides containing proline or other secondary amino acids. acs.orgnih.govacs.org This intramolecular cyclization reaction involves the nucleophilic attack of the N-terminal amine of a dipeptide on the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic DKP. acs.orgacs.org This leads to the termination of the peptide chain and the formation of a "traceless" impurity, as the DKP is washed away. acs.org
Several strategies have been developed to suppress DKP formation. These include:
Use of sterically hindered linkers: Resins with bulky linkers, such as the 2-chlorotrityl chloride (CTC) resin, can reduce the likelihood of the N-terminal amine reaching the ester linkage. acs.org
Dipeptide building blocks: Incorporating dipeptides instead of single amino acids can bypass the vulnerable dipeptidyl-resin intermediate. acs.orgjst.go.jpnih.gov
Modification of Fmoc deprotection conditions: Studies have shown that alternative Fmoc deprotection cocktails, such as a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP), can significantly reduce DKP formation compared to the standard 20% piperidine (B6355638) in dimethylformamide (DMF). acs.orgnih.govresearchgate.net Lowering the temperature and piperidine concentration during deprotection has also been shown to be effective. nih.gov
Alternative Nα-protecting groups: The use of protecting groups other than Fmoc, such as Boc or specially designed groups like Bsmoc, can also mitigate DKP formation. acs.orgjst.go.jp
| Strategy | Mechanism of Action | Reference |
|---|---|---|
| Use of Sterically Hindered Linkers (e.g., CTC resin) | Increases the distance and steric barrier between the N-terminal amine and the resin linkage, hindering intramolecular cyclization. | acs.org |
| Incorporation of Dipeptide Building Blocks | Bypasses the formation of the DKP-susceptible dipeptidyl-resin intermediate. | acs.orgjst.go.jpnih.gov |
| Modified Fmoc Deprotection (e.g., 2% DBU/5% piperazine in NMP) | Alters the basicity and solvent environment to disfavor the cyclization reaction. | acs.orgnih.govresearchgate.net |
| Use of Alternative Nα-Protecting Groups (e.g., Boc, Bsmoc) | Changes the deprotection chemistry, avoiding the conditions that promote DKP formation. | acs.orgjst.go.jp |
Control of Aspartimide Formation
Aspartimide formation is another significant side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid. sigmaaldrich.comnih.govbiotage.com This intramolecular cyclization is catalyzed by the piperidine used for Fmoc deprotection and results in a succinimide (B58015) intermediate. This intermediate can then be attacked by piperidine or water, leading to the formation of β-aspartyl peptides and epimerized α-aspartyl peptides, which are often inseparable from the target peptide. sigmaaldrich.comnih.gov
Strategies to control aspartimide formation include:
Use of sterically bulky side-chain protecting groups: Protecting groups with increased steric hindrance on the aspartate side chain, such as 3-methylpent-3-yl (Mpe), can physically block the formation of the succinimide ring. biotage.com The novel Fmoc-Asp(OBno)-OH building block has shown significant reduction in aspartimide formation. sigmaaldrich.com
Modification of Fmoc deprotection conditions: The addition of an acidic modifier like hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can suppress aspartimide formation. biotage.comacs.orgpeptide.com
Backbone protection: Protecting the amide nitrogen of the amino acid following the aspartic acid residue can completely prevent aspartimide formation, although this approach can introduce its own synthetic challenges. nih.govbiotage.com
Alternative protecting groups: The development of novel protecting groups, such as cyanosulfurylides, offers a promising approach to mask the carboxylic acid and prevent this side reaction. nih.gov
| Strategy | Mechanism of Action | Reference |
|---|---|---|
| Use of Bulky Side-Chain Protecting Groups (e.g., Mpe, OBno) | Sterically hinders the formation of the succinimide intermediate. | sigmaaldrich.combiotage.com |
| Addition of Acidic Modifiers to Deprotection Solution (e.g., HOBt) | Reduces the basicity of the deprotection cocktail, slowing the rate of aspartimide formation. | biotage.comacs.orgpeptide.com |
| Backbone Amide Protection (e.g., Dmb) | Eliminates the nucleophilic amide nitrogen required for the cyclization reaction. | nih.govbiotage.com |
| Use of Novel Carboxylic Acid Protecting Groups (e.g., Cyanosulfurylides) | Masks the carboxylic acid functionality with a stable group that can be removed under specific conditions. | nih.gov |
Steric and Electronic Effects of the 4-Aminomethyl-Phenylalanine Moiety on Coupling Efficiency
The structure of the amino acid itself can influence the efficiency of peptide bond formation. The 4-aminomethyl-phenylalanine moiety introduces specific steric and electronic characteristics that can impact coupling reactions. The presence of the aminomethyl group on the phenyl ring increases the bulk of the side chain, which can create steric hindrance and potentially slow down the coupling reaction.
The electronic properties of the peptide bond are also crucial for its conformation and reactivity. nih.gov While the primary determinant of peptide bond conformation is steric effects, electronic effects such as n → π* interactions can also play a role. nih.gov The introduction of the 4-aminomethyl group can alter the electron distribution within the phenylalanine residue, which may have subtle effects on the reactivity of the carboxyl group during coupling.
Optimizing coupling efficiency for sterically hindered amino acids like 4-aminomethyl-phenylalanine often requires the use of more potent coupling reagents. smolecule.com Reagents like HATU and PyAOP, which generate highly reactive HOAt esters, are often more effective than traditional reagents like HBTU and PyBOP. smolecule.com Microwave-assisted synthesis can also be beneficial in these cases, as the rapid heating can overcome the activation energy barrier for coupling hindered amino acids. smolecule.com
Analytical Research for Characterization and Quality Control in Fmoc 4 Aminomethyl Phe Alloc Oh Chemistry
Advanced Chromatographic Methodologies for Product Analysis
Chromatographic techniques are indispensable for assessing the purity of Fmoc-amino acid derivatives, separating the target compound from starting materials, by-products, and other impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Reaction Monitoring
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity of Fmoc-4-Aminomethyl-Phe(Alloc)-OH. This technique separates molecules based on their hydrophobicity. The non-polar stationary phase, typically a C8 or C18 alkyl-silica, retains the hydrophobic Fmoc-protected amino acid, while a polar mobile phase elutes the components.
The purity of a sample is determined by injecting it into the HPLC system and monitoring the eluent with a UV detector, commonly at 210 nm or 254 nm, where the Fmoc group exhibits strong absorbance. nih.gov A high-purity sample will show a single major peak corresponding to the product. The presence of other peaks indicates impurities, which can be quantified by their peak area relative to the main product peak. Most commercial Fmoc-amino acids are available with an RP-HPLC purity of over 99%. nih.gov
RP-HPLC is also a vital tool for real-time reaction monitoring. For instance, during the final Fmoc protection step in the synthesis of this compound, small aliquots of the reaction mixture can be analyzed over time. The chromatograms would show the peak for the starting material, 4-Aminomethyl-Phe(Alloc)-OH, decreasing while the peak for the desired product, this compound, increases. This allows chemists to track the reaction's progress toward completion. Similarly, during the Fmoc-deprotection of a peptide, RP-HPLC can be used to monitor the disappearance of the Fmoc-protected peptide and the appearance of the deprotected product and the dibenzofulvene-piperidine adduct. researchgate.net
Table 1: Typical RP-HPLC Conditions for Purity Analysis of Fmoc-Amino Acids
| Parameter | Condition | Source |
|---|---|---|
| Column | C8 or C18, 3-5 µm particle size | nih.gov |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | scienceopen.com |
| Mobile Phase B | Acetonitrile (B52724) (ACN) with 0.1% TFA | scienceopen.com |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-40 min | nih.govrsc.org |
| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |
| Detection | UV at 210, 254, or 265 nm | nih.gov |
| Temperature | Ambient or controlled (e.g., 30-40 °C) | nih.govscienceopen.com |
Chiral High-Performance Liquid Chromatography for Enantiomeric Purity Assessment
For amino acids used in peptide synthesis, stereochemical integrity is as important as chemical purity. The presence of the undesired D-enantiomer in an L-amino acid building block can lead to the formation of diastereomeric peptide impurities that are difficult to separate and can have altered biological activity. windows.netsigmaaldrich.com The required enantiomeric purity for Fmoc-amino acids is often greater than 99.8% enantiomeric excess (ee). phenomenex.com
Chiral HPLC is the definitive technique for assessing the enantiomeric purity of this compound. This method uses a Chiral Stationary Phase (CSP) that can stereoselectively interact with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of Fmoc-amino acids under reversed-phase conditions. windows.netphenomenex.com Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, ristocetin (B1679390) A) have also demonstrated broad applicability for this class of compounds. sigmaaldrich.com
The mobile phases are typically composed of acetonitrile or methanol (B129727) with an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA). windows.net The choice of CSP, mobile phase composition, and temperature are optimized to achieve baseline resolution between the L- and D-enantiomer peaks, allowing for precise quantification of enantiomeric purity. windows.netphenomenex.com Studies have shown that Fmoc-Phe derivatives can be successfully resolved on various CSPs. windows.net
Table 2: Common Chiral HPLC Systems for Enantiomeric Purity of Fmoc-Amino Acids
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase | Polysaccharide-based CSPs (e.g., Lux Cellulose-1, Cellulose-2) | windows.netphenomenex.com |
| Macrocyclic glycopeptide CSPs (e.g., CHIROBIOTIC T) | sigmaaldrich.com | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA or FA | windows.netphenomenex.com |
| Mode | Isocratic or Gradient | windows.net |
| Flow Rate | 0.5 - 1.0 mL/min | windows.net |
| Detection | UV at 220 or 254 nm | windows.net |
| Temperature | Ambient | windows.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Analysis
Due to its high molecular weight and low volatility, this compound is not directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS is a critical quality control technique for detecting and quantifying volatile and semi-volatile impurities that may be present in the final product. nih.gov The presence of such impurities, even at trace levels, can have a detrimental impact on subsequent peptide synthesis reactions. sigmaaldrich.commerckmillipore.com
Potential impurities arising from the synthesis or purification process include residual solvents and by-products from reagents. For example, traces of acetic acid can act as a capping agent, terminating peptide chain growth. sigmaaldrich.com Suppliers often use quantitative GC-based methods to specify the content of impurities like free amino acid (which can cause insertions) or acetate. sigmaaldrich.commerckmillipore.com GC-MS provides the necessary sensitivity and specificity to ensure these harmful trace impurities are below acceptable limits (e.g., ≤ 0.02% for acetate). sigmaaldrich.com
Table 3: Potential Trace Impurities in Fmoc-Amino Acids Detectable by GC-MS
| Impurity | Potential Source | Impact on Peptide Synthesis | Source |
|---|---|---|---|
| Acetic Acid | Reagent impurity or degradation | Chain termination (capping) | sigmaaldrich.commerckmillipore.com |
| Free Amino Acid | Incomplete Fmoc protection | Insertion of multiple amino acids | nih.govsigmaaldrich.com |
| Dichloromethane (DCM) | Reaction/purification solvent | Residual solvent | |
| N,N-Dimethylformamide (DMF) | Reaction/purification solvent | Residual solvent | researchgate.net |
| Ethyl Acetate | Purification solvent | Residual solvent | rsc.orgmerckmillipore.com |
Spectroscopic Characterization Techniques for Structural Confirmation
While chromatography assesses purity, spectroscopy provides definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to confirm that the correct structure has been synthesized.
The ¹H NMR spectrum provides a unique fingerprint of the molecule. Specific proton signals are expected in distinct regions of the spectrum, and their integration values correspond to the number of protons. The aromatic protons of the Fmoc group typically appear as a series of multiplets between 7.3 and 7.9 ppm. scienceopen.comchemicalbook.com The protons of the Alloc protecting group are also characteristic, with the internal alkene proton appearing as a multiplet around 5.8-5.9 ppm. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the distinct carbonyl carbons of the carboxylic acid, the Fmoc urethane, and the Alloc carbamate.
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Source (based on similar structures) |
|---|---|---|---|
| Fmoc Aromatic | 7.30 - 7.90 | Multiplets (m) | scienceopen.comchemicalbook.com |
| Phenylalanine Aromatic | ~7.00 - 7.30 | Doublets (d) | |
| Alloc (CH=CH₂) | ~5.80 - 5.95 | Multiplet (m) | |
| Alloc (=CH₂) | ~5.15 - 5.30 | Multiplets (m) | |
| Alloc (-O-CH₂-) | ~4.50 - 4.60 | Doublet (d) | |
| Fmoc/Backbone (CH, CH₂) | ~4.10 - 4.40 | Multiplets (m) | scienceopen.comchemicalbook.com |
| Aminomethyl (-NH-CH₂-Ph) | ~4.30 | Doublet (d) | scienceopen.com |
| Backbone (β-CH₂) | ~2.90 - 3.20 | Multiplets (m) | chemicalbook.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of this compound. Using techniques like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with extremely high accuracy (typically <5 ppm), which allows for the unambiguous determination of its molecular formula, C₂₈H₂₆N₂O₆. iris-biotech.deiris-biotech.denih.govresearchgate.net
Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation. nih.gov The protonated parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. The resulting fragment ions are then analyzed. For Fmoc-protected amino acids, a characteristic fragmentation pathway is the loss of the Fmoc group, often observed as a neutral loss or as the stable dibenzofulvene cation at m/z 179. nih.gov Other expected fragments would result from the loss of the Alloc group, loss of CO₂, and cleavages along the amino acid backbone, providing a complete picture of the molecule's connectivity. nih.govunito.it
Table 5: Expected HRMS Fragments for Protonated this compound
| Ion Description | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (Parent Ion) | C₂₈H₂₇N₂O₆⁺ | 487.1864 |
| [M-Alloc+H]⁺ | C₂₄H₂₁N₂O₄⁺ | 401.1496 |
| [M-Fmoc+2H]⁺ | C₁₃H₁₇N₂O₄⁺ | 281.1183 |
| [M-CO₂H+H]⁺ | C₂₇H₂₆N₂O₄⁺ | 442.1887 |
| [Dibenzofulvene+H]⁺ | C₁₄H₁₁⁺ | 179.0855 |
Quantification of Impurities in Fmoc-Protected Amino Acid Building Blocks (e.g., Free Amino Acid Content, Acetic Acid Content)
The purity of Fmoc-protected amino acid building blocks, such as this compound, is a critical determinant of the success, yield, and final purity of a synthesized peptide. Even seemingly minor impurities within the starting materials can lead to significant, and often difficult to remove, byproducts in the final peptide product. Consequently, rigorous analytical characterization and strict quality control measures are imperative to quantify and control the levels of key process-related impurities. Two of the most critical impurities that require careful monitoring are the content of the corresponding free amino acid and the presence of acetic acid.
Detailed Research Findings
The presence of impurities in Fmoc-amino acids is an anticipated consequence of their synthesis and purification processes. sigmaaldrich.commerckmillipore.com Side reactions during the attachment of the fluorenylmethyloxycarbonyl (Fmoc) group are a primary source of these impurities. sigmaaldrich.com For instance, incomplete reaction with the Fmoc reagent can leave residual, unprotected free amino acid in the final product. sigmaaldrich.com Similarly, solvents like ethyl acetate, which are commonly used for preparation and crystallization, can hydrolyze to form acetic acid. sigmaaldrich.commerckmillipore.com This acetic acid can also form during storage through the slow transesterification of the Fmoc-amino acid by residual ethyl acetate. sigmaaldrich.commerckmillipore.com
Free Amino Acid Content:
The presence of the corresponding free amino acid in a batch of Fmoc-protected amino acid is particularly problematic. During solid-phase peptide synthesis (SPPS), this impurity can lead to the "double insertion" of the target amino acid into the growing peptide chain. sigmaaldrich.commerckmillipore.com Furthermore, the free amino group can promote the autocatalytic cleavage of the Fmoc group during long-term storage of the building block, compromising its stability. sigmaaldrich.com
Historically, thin-layer chromatography (TLC) was used for assessing the presence of free amino acids, but this method is largely qualitative and lacks the necessary precision for modern peptide synthesis standards. sigmaaldrich.commerckmillipore.com High-purity applications now demand more sensitive and quantitative techniques. Leading suppliers in the field have adopted quantitative gas chromatography (GC)-based methods to ensure accurate determination of free amino acid content. sigmaaldrich.commerckmillipore.com These methods provide precise quantification, allowing for stringent control over this critical impurity.
Acetic Acid Content:
A significant challenge with acetic acid is its invisibility in standard analytical techniques used for purity assessment. It is not detectable by routine High-Performance Liquid Chromatography (HPLC) methods used for purity analysis and is also difficult to detect in trace amounts by 1H NMR. sigmaaldrich.commerckmillipore.com This has necessitated the development of specialized analytical methods specifically for its quantitation. sigmaaldrich.com For high-quality peptide synthesis, the acceptable limit for acetic acid is exceptionally low.
The following interactive table summarizes typical purity specifications for high-grade Fmoc-amino acids, which would be applicable benchmarks for complex derivatives like this compound.
Typical Quality Control Specifications for High-Purity Fmoc-Amino Acids
| Parameter | Typical Specification Limit | Analytical Method | Impact on Peptide Synthesis |
|---|---|---|---|
| HPLC Purity | ≥ 99.0% | Reverse-Phase HPLC | Ensures the primary component is the desired Fmoc-amino acid. |
| Enantiomeric Purity | ≥ 99.8% | Chiral HPLC or GC | Prevents incorporation of undesired D-amino acid isomers, which can affect peptide structure and function. |
| Free Amino Acid Content | ≤ 0.2% | Gas Chromatography (GC) | Prevents double insertion of amino acids into the peptide sequence. sigmaaldrich.commerckmillipore.com |
| Acetic Acid Content | ≤ 0.02% | Specialized Ion Chromatography or Derivatization-GC | Minimizes premature chain termination (capping) of the growing peptide. sigmaaldrich.commerckmillipore.commerckmillipore.com |
| Ethyl Acetate Content | ≤ 0.5% | Gas Chromatography (GC) | Limits the potential for acetic acid formation during storage. merckmillipore.com |
| Amino Acid-Related Impurities (e.g., Dipeptides) | ≤ 0.1% | Reverse-Phase HPLC | Prevents insertion of incorrect peptide sequences. merckmillipore.com |
Research into the impact of raw material purity on the synthesis of the 29-amino acid peptide Glucagon demonstrated that purifying the commercial Fmoc-amino acids prior to synthesis reduced the total impurities in the crude peptide from approximately 26% down to about 10%. ajpamc.com This underscores the direct correlation between the quality of the building blocks and the purity of the final product. The following table illustrates the potential improvement in crude peptide purity achieved by using higher purity building blocks.
Illustrative Impact of Building Block Purity on Crude Peptide Synthesis
| Parameter | Using Standard Commercial Grade Fmoc-Amino Acids | Using Purified Fmoc-Amino Acids |
|---|---|---|
| Initial Impurity Level in Building Blocks | ~26% (aggregate) | ~10% (aggregate) |
| Resulting Crude Peptide Purity (e.g., Glucagon) | ~53% | ~68% |
| Improvement in Peptide Purity | >15% |
For complex and specialized amino acid derivatives such as this compound, adherence to these stringent impurity limits is essential to ensure their successful incorporation into peptides and to facilitate a more straightforward purification process.
Theoretical and Computational Approaches in the Study of Fmoc 4 Aminomethyl Phe Alloc Oh Systems
Molecular Dynamics Simulations of Protecting Group Interactions and Peptide Conformations
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov For peptide systems containing Fmoc-4-Aminomethyl-Phe(Alloc)-OH, MD simulations are instrumental in understanding how the bulky Fmoc (9-fluorenylmethyloxycarbonyl) and the flexible Alloc (allyloxycarbonyl) protecting groups influence peptide conformation and intermolecular interactions.
Simulations of Fmoc-dipeptides have demonstrated that the fluorenyl rings have a strong tendency to engage in π-π stacking interactions, which can be a major driving force for the self-assembly of these molecules into larger, ordered structures like nanofibrils. researchgate.net This self-assembly is also influenced by the surrounding solvent, with water molecules often forming bridging structures that further stabilize the aggregates. researchgate.net In the context of a growing peptide chain, the Fmoc group's interactions can significantly impact the local conformation, potentially inducing β-sheet-like structures. researchgate.netrsc.org
Interactive Data Table: Representative Parameters for MD Simulations of an this compound containing dipeptide in water.
| Parameter | Value/Description | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Box Size | Typically a cubic box with at least 10 Å of solvent around the peptide. | Prevents self-interaction across periodic boundaries. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | Nanoseconds to Microseconds | Allows for the observation of conformational changes and interactions. |
| Analysis | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bond Analysis | To quantify conformational stability, flexibility, and intermolecular interactions. |
This table represents typical starting parameters for an MD simulation. The specific values would be adjusted based on the system and research question.
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
The removal of the Fmoc group is typically achieved using a base like piperidine (B6355638). altabioscience.com QC calculations can model the reaction pathway of this deprotection, identifying the key intermediates and the transition state structure. By calculating the energy barriers associated with the reaction, one can predict the reaction rate and understand how different solvents or additives might influence the efficiency of the deprotection.
Similarly, the deprotection of the Alloc group, which is orthogonal to the Fmoc group, is typically carried out using a palladium catalyst. researchgate.net QC calculations can be employed to study the catalytic cycle of this reaction, including the coordination of the palladium complex to the allyl group, the cleavage of the C-O bond, and the final release of the deprotected amine. This level of detail is critical for optimizing reaction conditions and minimizing potential side reactions.
Interactive Data Table: Theoretical Investigation of Deprotection Reactions using Quantum Chemistry.
| Reaction | Computational Method | Key Information Obtained |
| Fmoc Deprotection | Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) | Geometry of reactants, intermediates, and products. Transition state structure and energy barrier. Reaction pathway and mechanism. |
| Alloc Deprotection | DFT or higher-level ab initio methods (e.g., MP2, CCSD(T)) | Catalytic cycle intermediates and transition states. Influence of ligands on the palladium catalyst. Prediction of reaction selectivity. |
The choice of method and basis set depends on the desired accuracy and computational cost.
In Silico Design of Modified Peptide Sequences and Libraries
The unique structural features of this compound make it a valuable building block for the in silico design of novel peptide sequences and libraries with specific functions. chemimpex.com The aminomethyl-phenylalanine core provides a scaffold that can be further modified, and the orthogonal protection scheme allows for the site-specific introduction of various functionalities.
Computational approaches can be used to screen virtual libraries of peptides containing this modified amino acid. For instance, if the goal is to design a peptide that binds to a specific protein receptor, molecular docking simulations can be used to predict the binding affinity and mode of interaction for a large number of candidate peptides. This pre-screening can significantly reduce the experimental effort required to identify promising lead compounds.
Furthermore, by combining MD simulations and QC calculations, researchers can design peptides with enhanced stability, specific conformational preferences, or tailored chemical reactivity. For example, the introduction of this compound could be used to create a "stapled" peptide, where the side chain is used to form a cyclic bridge with another part of the peptide, thereby constraining its conformation and potentially increasing its biological activity. researchgate.net The design and evaluation of such complex structures are greatly facilitated by computational modeling.
Interactive Data Table: Computational Tools for In Silico Peptide Design.
| Design Goal | Computational Technique | Application Example |
| Target Binding | Molecular Docking | Predicting the binding pose and affinity of a peptide library to a therapeutic protein target. |
| Conformational Stability | Molecular Dynamics Simulations | Assessing the stability of a designed cyclic peptide in a simulated biological environment. |
| Enhanced Reactivity | Quantum Chemical Calculations | Designing peptides with specific catalytic activities by modeling reaction pathways. |
| Library Generation | Combinatorial Chemistry Software | Generating diverse virtual libraries of peptides incorporating this compound for subsequent screening. |
Emerging Research Frontiers and Future Directions for Fmoc 4 Aminomethyl Phe Alloc Oh in Chemical Research
Integration with Novel Bioconjugation Chemistries (e.g., Click Chemistry)
The true potential of Fmoc-4-Aminomethyl-Phe(Alloc)-OH is realized in its application for site-specific bioconjugation. The orthogonal nature of the Fmoc and Alloc protecting groups is critical; the Fmoc group is readily removed with a base like piperidine (B6355638) to allow for peptide chain elongation, while the Alloc group remains stable under these conditions. smolecule.comnih.gov The Alloc group can be selectively removed at a desired step in the synthesis using palladium catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger. rsc.org This unmasks a primary amine on the phenylalanine side chain, which serves as a chemical handle for further modification.
This exposed amine is an ideal point for conjugation with various molecules, including fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. A particularly promising avenue is its integration with "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. nih.govnih.gov After selective deprotection of the Alloc group, the newly freed aminomethyl group can be readily functionalized with an azide (B81097) or an alkyne moiety. This prepares the peptide for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, allowing for the covalent attachment of a payload molecule with high precision. nih.govnih.gov This strategy enables the creation of well-defined antibody-drug conjugates (ADCs), targeted imaging agents, and other sophisticated biomaterials. nih.gov
Table 1: Potential Bioconjugation Strategies Utilizing the Deprotected Aminomethyl Handle
| Bioconjugation Chemistry | Side-Chain Modification Required | Typical Reagents for Modification | Click Reaction Partner | Application Example |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Introduction of an azide or alkyne | Azido-acetic acid NHS ester (for azide); Pentynoic acid NHS ester (for alkyne) | Terminal Alkyne or Azide | Site-specific labeling of peptides with fluorophores. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Introduction of an azide | Azido-acetic acid NHS ester | Cyclooctyne (e.g., DBCO, BCN) | Creating well-defined antibody-drug conjugates (ADCs) in copper-free conditions. nih.gov |
| Amide Bond Formation | None (direct conjugation) | Activated ester (e.g., NHS-ester) of payload | N/A | Attaching biotin (B1667282) or drug molecules via a stable amide linkage. sigmaaldrich.com |
| Thiol-Maleimide Addition | Conversion to a thiol-reactive group | React with a maleimide-containing linker | Thiol-modified payload | Conjugation to cysteine-containing proteins or thiol-modified oligonucleotides. nih.gov |
High-Throughput Screening and Automation of Synthetic Conditions
The increasing demand for novel peptide therapeutics and tools has driven the development of high-throughput screening (HTS) and automated synthesis platforms. nih.govsigmaaldrich.com this compound is well-suited for integration into these workflows. Automated peptide synthesizers can be programmed to perform the repetitive steps of Fmoc-SPPS, including coupling, washing, and Fmoc deprotection. nih.gov The selective deprotection of the Alloc group can also be incorporated into automated protocols, enabling the synthesis of peptide libraries where a specific position is made available for diverse modifications. rsc.org
High-throughput screening methods can be employed to rapidly optimize the conditions for both the peptide synthesis and the subsequent conjugation steps. nih.gov For instance, fluorescence-based assays can be used to screen for the most efficient coupling reagents and reaction times for incorporating this compound into a peptide sequence, or to determine the optimal conditions for the Alloc deprotection and subsequent click reaction. nih.gov This combination of automation and HTS accelerates the discovery process, allowing for the rapid generation and evaluation of large numbers of modified peptides for desired biological activities.
Table 2: Parameters for High-Throughput Screening of Synthetic Conditions
| Process Step | Variable Parameter | Screening Method | Readout/Detection | Goal |
|---|---|---|---|---|
| Amino Acid Coupling | Coupling Reagent (e.g., DIC, HCTU, HATU), Temperature, Time | Parallel synthesis in 96-well plates | UV absorbance of Fmoc-piperidine adduct; LC-MS analysis of test cleavage. nih.gov | Maximize coupling efficiency, minimize racemization. nih.gov |
| Alloc Deprotection | Palladium Catalyst, Scavenger (e.g., N-Methylaniline), Reaction Time | Small-scale resin samples in parallel | LC-MS analysis of cleaved peptide to confirm mass change. rsc.org | Achieve complete Alloc removal without damaging the peptide. |
| Side-Chain Conjugation | Reagent Concentration, pH, Buffer Composition, Time | Fluorescence-based assay or parallel conjugation reactions | Fluorescence intensity; LC-MS or HPLC to quantify conjugation yield. nih.gov | Maximize site-specific conjugation efficiency. |
Applications in Probing Protein-Ligand Interactions and Enzyme Mechanisms
The ability to introduce a specific functional group at a defined position within a peptide makes this compound a valuable tool for studying molecular recognition events. By incorporating this amino acid into a peptide sequence known to bind to a specific protein, the deprotected aminomethyl handle can be used to attach probes that report on the binding event or its environment.
For example, a photo-crosslinking agent can be attached to the side chain. sigmaaldrich.com Upon binding of the peptide to its target protein, UV irradiation can induce the formation of a covalent bond between the peptide and the protein, allowing for the identification of the binding site and the characterization of the protein-ligand complex. sigmaaldrich.com Similarly, attaching environmentally sensitive fluorophores can provide insights into conformational changes that occur upon binding.
Furthermore, this building block can be used to construct focused libraries of peptide derivatives to probe structure-activity relationships (SAR). A study aimed at identifying new antagonists for the VCAM/VLA-4 interaction, which is relevant in inflammatory diseases, utilized a focused library approach with the very similar compound Fmoc-L-Phe(4-NH-Alloc)-OH. iris-biotech.deiris-biotech.de By systematically varying the substituent attached to the aminomethylphenylalanine core, researchers can map the chemical space required for optimal binding affinity and biological activity, providing crucial information for drug design and understanding enzyme mechanisms.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-4-Aminomethyl-Phe(Alloc)-OH, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis involves orthogonal protection strategies. First, the Alloc (allyloxycarbonyl) group is introduced to protect the aminomethyl side chain, while the Fmoc group protects the α-amine. Key steps include:
- Deprotection of Boc groups : Use TFA in CH₂Cl₂ for Boc removal, ensuring minimal side reactions .
- Fmoc coupling : React with Fmoc-Cl in a water:acetone mixture (1:1, 0.1 M) and Na₂CO₃ for 3–4 hours to achieve high coupling efficiency .
- Purification : Employ automated flash chromatography (e.g., using C18 columns) to isolate the product. Monitor purity via HPLC (>95% recommended for peptide synthesis) .
Q. How does the Alloc group enhance selectivity in solid-phase peptide synthesis (SPPS) when using this compound?
- Methodological Answer : The Alloc group enables orthogonal deprotection. It is selectively removed via Pd⁰-catalyzed allyl transfer under mild conditions (e.g., Pd(PPh₃)₄ with morpholine), leaving the Fmoc group intact. This allows sequential modification of side chains during SPPS .
- Experimental Design : After Alloc deprotection, introduce functional groups (e.g., aldehydes or fluorophores) through reductive amination (NaBH₄) or click chemistry. Validate completeness of deprotection via MALDI-TOF MS .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved during structural validation?
- Methodological Answer : Contradictions often arise from rotameric states of the Fmoc group or incomplete Alloc deprotection. To resolve:
- Dynamic NMR : Acquire spectra at elevated temperatures (e.g., 40–60°C) to average rotamer signals .
- 2D NMR : Use HSQC or NOESY to assign stereochemistry and confirm Alloc cleavage. Cross-peaks between the allyl protons (δ 5.8–5.2 ppm) and adjacent carbons indicate residual Alloc .
- Quantitative Analysis : Integrate aromatic proton regions (Fmoc: δ 7.3–7.8 ppm; Alloc: δ 4.5–5.1 ppm) to assess deprotection efficiency .
Q. What strategies minimize side reactions during the incorporation of this compound into hydrophobic peptide sequences?
- Methodological Answer : Hydrophobic sequences increase aggregation, reducing coupling efficiency. Mitigate via:
- Solvent Optimization : Use DMF with 0.1 M HOBt or OxymaPure to improve solubility. For highly aggregated regions, switch to DMSO (≤10% v/v) .
- Microwave-Assisted SPPS : Apply controlled heating (50°C, 30 W) to disrupt β-sheet formation, enhancing reaction kinetics .
- Pseudoproline Dipeptides : Insert pseudoprolines at aggregation-prone sites to maintain solubility during elongation .
Q. How do competing cleavage pathways of the Alloc group impact the functionalization of this compound in branched peptides?
- Methodological Answer : Competing pathways (e.g., β-hydride elimination vs. allyl transfer) can lead to undesired byproducts. To control:
- Catalyst Selection : Use Pd₂(dba)₃ instead of Pd(PPh₃)₄ to suppress β-hydride elimination .
- Scavenger Systems : Add thiourea or dimethylbarbituric acid (0.2 M) to trap released allyl intermediates .
- Kinetic Monitoring : Track reaction progress via UV-Vis (λ = 280 nm for Fmoc) and adjust Pd catalyst loading (0.5–2 mol%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
